
ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 1-position, and a nitro group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-pyrrolecarboxaldehyde.
Esterification: The aldehyde is then reacted with ethanol in the presence of an acid catalyst to form the corresponding ester.
Nitration: The ester is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 1-methyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives.
Hydrolysis: 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Synthesis of Bioactive Compounds
EMNPC is utilized as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are crucial in drug discovery. For instance, it has been employed in the synthesis of modified DNA minor-groove binders that exhibit potential anticancer properties. These compounds can selectively bind to DNA, influencing cellular processes such as replication and transcription .
Case Study: Minor-Groove Binders
- Objective: To develop compounds that can interact with DNA.
- Method: Synthesis of derivatives from EMNPC.
- Outcome: Some derivatives showed significant binding affinity to DNA, indicating potential for further development as therapeutic agents against cancer .
Antimicrobial Activity
Research indicates that EMNPC and its derivatives exhibit antimicrobial properties. The presence of the nitro group is critical for biological activity, as it can be reduced to form amino derivatives that may enhance efficacy against bacterial strains.
Case Study: Antimicrobial Screening
- Objective: Evaluate the antimicrobial activity of EMNPC derivatives.
- Method: Testing against various bacterial strains.
- Results: Certain derivatives demonstrated significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents .
Anticancer Research
EMNPC has been explored for its anticancer potential due to its ability to interfere with cancer cell signaling pathways. The compound's structural features allow it to be modified into more potent analogs targeting specific cancer types.
Case Study: Antitumor Evaluations
- Objective: Assess the anticancer properties of EMNPC derivatives.
- Method: In vitro assays on human carcinoma cell lines.
- Findings: Some synthesized derivatives exhibited cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action .
Material Science Applications
Beyond biological applications, EMNPC is also being investigated for its role in material science. Its chemical structure allows for the creation of polymers and other materials with unique properties.
Potential Applications:
- Development of conductive polymers.
- Synthesis of novel materials for electronic applications.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the EMNPC structure affect its biological activity. These studies are crucial for optimizing compound efficacy and minimizing toxicity.
Modification | Biological Activity | Notes |
---|---|---|
Nitro to Amino | Increased activity against bacteria | Enhances interaction with microbial targets |
Alkyl substitutions | Varying potency against cancer cells | Bulky groups may enhance lipophilicity |
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Biological Activity
Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity, chemical properties, mechanisms of action, and comparative analysis with related compounds.
This compound has the molecular formula and a molecular weight of 198.18 g/mol. The compound features a pyrrole ring substituted with an ethyl ester group and a nitro group, which imparts significant electron-withdrawing properties that enhance its reactivity and stability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to therapeutic effects. This compound has been explored for its potential as an antimicrobial agent, particularly against bacterial infections .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 12.5 μg/mL |
Escherichia coli | < 12.5 μg/mL |
Mycobacterium tuberculosis | < 0.016 μg/mL |
The compound's efficacy is enhanced by the electron-withdrawing nature of the nitro group, which influences its interaction with biological targets .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound displayed significant activity against drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development as an anti-TB agent .
- Mechanistic Insights : Another investigation focused on the binding affinity of this compound with specific enzymes involved in bacterial metabolism. The findings suggested that the compound inhibits key metabolic pathways in bacteria, contributing to its antimicrobial effects .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrole derivatives to highlight differences in biological activity and chemical behavior:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 1-methyl-1H-pyrrole-2-carboxylate | Lacks nitro group | Lower reactivity and antimicrobial properties |
Mthis compound | Similar structure but different ester group | Varied activity against specific pathogens |
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | Carboxylic acid form | Different solubility and reactivity |
This comparative analysis underscores the importance of functional groups in determining the biological activity of pyrrole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Pyrrole ring formation : Paal-Knorr synthesis using 1,4-dicarbonyl compounds with ammonia or amines .
- Nitration : Introduction of the nitro group at the 4-position using nitric acid or mixed acid systems. Reaction temperature and stoichiometry are critical to avoid over-nitration or ring degradation .
- Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol. Excess ethanol and controlled pH improve esterification efficiency .
Yields vary based on purification methods (e.g., column chromatography vs. recrystallization) and intermediates’ stability. For example, nitration steps often yield 45–60% due to competing side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral discrepancies resolved?
- 1H/13C NMR : Assign signals using substituent effects. For instance, the nitro group deshields adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons near NO2) .
- ESI-MS : Confirm molecular weight and fragmentation patterns. Discrepancies in mass spectra may arise from in-source decay or solvent adducts .
- IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups. Overlapping peaks (e.g., C=O and NO2 stretches) require deconvolution software .
Q. How does the nitro group influence pyrrole ring reactivity in further functionalization?
The electron-withdrawing nitro group directs electrophilic substitution to the less deactivated positions (e.g., C3 or C5). For example, sulfonation or halogenation favors meta/para positions relative to NO2 . Computational studies (DFT) predict charge distribution to guide regioselectivity .
Advanced Research Questions
Q. How can conflicting NMR data for similar pyrrole derivatives be systematically analyzed?
- Case Study : Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213) lacks full characterization , complicating spectral comparisons.
- Resolution : Use substituent additive models (e.g., Hammett σ values) to predict chemical shifts. Cross-validate with DFT-calculated NMR spectra (e.g., B3LYP/6-311+G(d,p)) .
- Example : Discrepancies in methyl group shifts (δ 2.2–2.5 ppm) may arise from steric hindrance or solvent polarity effects .
Q. What computational strategies optimize reaction pathways for pyrrole derivatives?
- Reaction Path Search : Quantum mechanical methods (e.g., Gaussian) identify transition states and intermediates. For nitration, simulate nitronium ion attack to predict regioselectivity .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts or solvents. For example, toluene may outperform DMSO in sterically hindered couplings .
Q. How are competing side reactions managed during large-scale synthesis?
- Byproduct Analysis : LC-MS monitors intermediates like 4-(1-(3-fluorophenyl)cyclopropyl) derivatives, which form via cyclopropane ring-opening under acidic conditions .
- Process Optimization : Use flow chemistry to control exothermic steps (e.g., nitration). Residence time adjustments reduce decomposition (e.g., <5% over 2 hours at 100°C) .
Q. What methodologies validate biological activity mechanisms for pyrrole-based compounds?
- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorogenic substrates. Correlate IC50 values with substituent electronegativity (e.g., NO2 enhances binding via H-bonding) .
- Molecular Docking : Simulate interactions with protein targets (e.g., EGFR). Nitro groups often occupy hydrophobic pockets, while esters form hydrogen bonds with catalytic residues .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in reported yields for similar pyrrole derivatives?
- Root Causes :
- Starting Material Purity : Impurities in ethyl 3-methyl-1H-pyrrole-2-carboxylate reduce coupling efficiency (e.g., 23% yield for compound 215 vs. 45% for 213) .
- Workup Protocols : Aqueous quenching versus solvent extraction alters recovery rates. For example, compound 247 was used without characterization due to instability during isolation .
- Mitigation : Standardize reaction monitoring (e.g., in situ IR for real-time conversion tracking) .
Q. Methodological Tables
Table 1. Key Spectral Data for this compound Derivatives
Compound ID | 1H NMR (δ, ppm) | ESI-MS (m/z) | Yield (%) | Reference |
---|---|---|---|---|
246 | 8.41 (s, 1H), 4.16 (q, 2H) | 494.1 (M+1) | 71 | |
215 | 12.52 (s, 1H), 6.32 (s, 1H) | 402.2 (M+1) | 23 | |
212 | Not reported | 365.2 (M+1) | 30 |
Table 2. Computational Parameters for Reaction Optimization
Method | Basis Set | Application | Outcome (ΔG‡, kcal/mol) |
---|---|---|---|
DFT (B3LYP) | 6-311+G(d,p) | Nitration regioselectivity | 22.3 (C4 vs. C5: 18.7) |
MD Simulations | OPLS-AA | Solvent effects on esterification | Toluene > DMF (ΔE = 3.2) |
Properties
IUPAC Name |
ethyl 1-methyl-4-nitropyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(11)7-4-6(10(12)13)5-9(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGKCDCFJPOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439951 | |
Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2853-29-4 | |
Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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